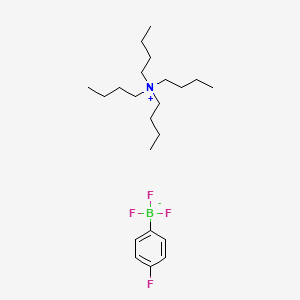
Tetrabutylammonium 4-fluorophenyltrifluoroborate
Overview
Description
Tetrabutylammonium 4-fluorophenyltrifluoroborate is a chemical compound with the molecular formula C22H40BF4N. It is a quaternary ammonium salt that contains a 4-fluorophenyl group and a trifluoroborate anion. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium 4-fluorophenyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics and enzyme studies. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to conformational changes that affect their function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, it has been observed to alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization. Additionally, this compound can impact cell signaling by modulating the activity of kinases and phosphatases, which are crucial for transmitting signals within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, this compound can influence enzyme activity by altering their conformation or stability .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that prolonged exposure to this compound can lead to gradual changes in cellular metabolism and gene expression. In in vivo studies, the compound’s stability and degradation rate can affect its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range produces optimal effects, while deviations from this range lead to reduced efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. This can result in changes in cellular energy production, biosynthesis, and degradation processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential toxicity. Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be targeted to the mitochondria, nucleus, or endoplasmic reticulum, depending on its functional role. The localization of this compound can impact its activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium 4-fluorophenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylboronic acid with tetrabutylammonium fluoride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and results in the formation of the desired product .
Another method involves the use of tetrabutylammonium hydroxide and hydrofluoric acid to convert 4-fluorophenylboronic acid into the corresponding trifluoroborate salt. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the preparation of 4-fluorophenylboronic acid, followed by its conversion to the trifluoroborate salt using tetrabutylammonium fluoride or hydroxide. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium 4-fluorophenyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate anion is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the primary product is a biaryl compound .
Scientific Research Applications
Chemistry
In chemistry, tetrabutylammonium 4-fluorophenyltrifluoroborate is used as a reagent in various organic synthesis reactions. It is particularly valuable in cross-coupling reactions, where it helps form carbon-carbon bonds between aryl groups .
Biology and Medicine
While its applications in biology and medicine are less common, the compound can be used in the synthesis of biologically active molecules and pharmaceuticals. Its ability to facilitate the formation of carbon-carbon bonds makes it useful in the development of complex organic molecules .
Industry
In industry, this compound is used in the production of advanced materials and polymers. Its role in facilitating cross-coupling reactions makes it valuable in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of tetrabutylammonium 4-fluorophenyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate anion can participate in nucleophilic substitution reactions, while the tetrabutylammonium cation can stabilize reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium tetrafluoroborate
- Tetrabutylammonium hexafluorophosphate
- Tetrabutylammonium perchlorate
Uniqueness
Tetrabutylammonium 4-fluorophenyltrifluoroborate is unique due to the presence of the 4-fluorophenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain cross-coupling reactions and other organic synthesis applications .
Properties
IUPAC Name |
tetrabutylazanium;trifluoro-(4-fluorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZIMKAFBMJDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)
![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406801.png)
![N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1406803.png)
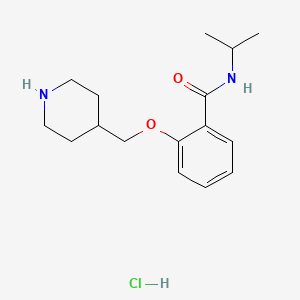
![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)
![Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride](/img/structure/B1406807.png)
![(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride](/img/structure/B1406810.png)
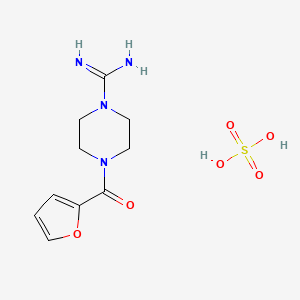

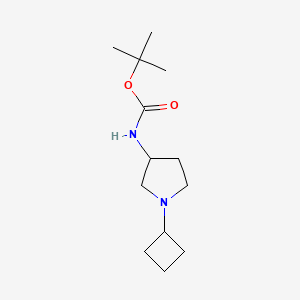
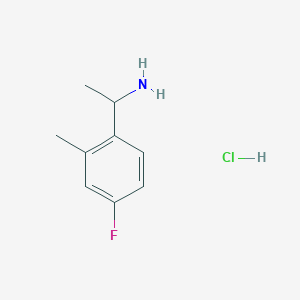
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)

